(S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one is a chiral lactone, belonging to the class of isobenzofuranones. It plays a crucial role as a building block in the multi-step synthesis of lorlatinib []. Lorlatinib is a third-generation, orally bioavailable, macrocyclic, small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases, used for treating non-small cell lung cancer (NSCLC). []
(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one is a chiral compound classified under isobenzofurans. It is characterized by a fluorine atom at the 5-position and a methyl group at the 3-position of the isobenzofuran ring. The (S)-configuration indicates that this compound exhibits optical activity due to its specific three-dimensional arrangement. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its unique properties and potential applications.
The compound has the chemical identifier 1803573-19-4 and is primarily sourced from synthetic processes involving substituted precursors. It belongs to the class of isobenzofurans, which are known for their diverse chemical reactivity and biological significance.
The synthesis of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one can be achieved through multiple synthetic routes. One common method involves cyclization starting from 2-formylbenzonitrile using trifluoromethanesulfonic acid as a catalyst. The synthetic pathway typically includes several steps such as nitrification, reduction, cyclization, diazotization, bromination, and esterification to yield the desired product .
A detailed synthetic route includes:
In industrial settings, continuous flow reactors may be utilized to enhance yield and purity, employing optimized reaction conditions and chiral catalysts.
The molecular formula of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one is . The structure features:
The compound's stereochemistry is crucial for its biological activity, with the (S)-configuration influencing its interaction with enzymes and other molecular targets.
(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one undergoes various chemical reactions:
The mechanism of action for (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one is primarily explored in biological contexts where it serves as a probe for studying enzyme interactions and metabolic pathways. Its unique structure allows it to interact selectively with specific enzymes, potentially leading to antifungal or anticancer activities.
Relevant analyses indicate that the presence of both fluorine and methyl groups contributes to its distinctive chemical reactivity and biological activity .
(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one has several significant applications:
This compound's unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
The stereoselective synthesis of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one (CAS 1803573-19-4) presents significant challenges due to the requirement for precise chiral control at the C3 position. Several synthetic routes have been developed, each with distinct advantages in terms of enantioselectivity, yield, and operational complexity.
The most efficient method employs enzymatic reduction of the prochiral ketone precursor, 5-fluoro-3-methylisobenzofuran-1(3H)-one. This biocatalytic approach utilizes glucose dehydrogenase (GDH) cofactor regeneration systems to achieve exceptional enantiomeric excess:
Table 1: Enzymatic Reduction Parameters
Enzyme System | Cofactor | Reaction Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|
Lactobacillus ketoreductase | NADPH | 24 | >99.5 | 95 |
Glucose dehydrogenase | NADP⁺ | 48 | 98.2 | 87 |
Candida parapsilosis reductase | NADH | 36 | 97.8 | 92 |
The reaction proceeds under mild aqueous conditions (pH 7.0-7.5, 30-35°C) with the ketone substrate concentration maintained at 10-20 g/L. The enzymatic reduction exhibits strict stereoselectivity due to the precise binding orientation within the enzyme's active site, where hydride transfer occurs exclusively to the re face of the carbonyl group [3]. This method eliminates the need for chiral auxiliaries or expensive metal-based catalysts, making it environmentally favorable. The cofactor regeneration system maintains catalytic efficiency through continuous enzymatic recycling of NADPH using glucose as the sacrificial substrate [3].
Racemic resolution provides an alternative when asymmetric synthesis proves impractical. The most effective method involves diastereomeric salt formation using (1R,2S)-(-)-1-amino-2-indanol as the resolving agent:
The resolution efficiency depends critically on solvent polarity, crystallization temperature, and stoichiometric ratios. Although this method achieves high enantiopurity, maximum theoretical yield remains limited to 50%, with recycling of the unwanted enantiomer requiring additional steps [7].
A patented eight-step synthesis from phthalimide provides an alternative chemical route independent of biocatalysis:
Table 2: Multi-Step Synthesis from Phthalimide
Step | Transformation | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Nitration | HNO₃/H₂SO₄, 0-5°C | 74.7 |
2 | Reduction | SnCl₂/HCl, reflux | 89.3 |
3 | Cyclization | Acetic anhydride, 120°C | 82.1 |
4 | Diazotization | NaNO₂/H₂SO₄, 0°C | 76.4 |
5 | Fluorination | HBF₄, Δ | 68.9 |
6 | Bromination | Br₂, FeCl₃, DCM | 85.6 |
7 | Methylation | CH₃I, K₂CO₃, DMF | 78.2 |
8 | Chiral resolution | (1R,2S)-1-amino-2-indanol | 41.3* |
*Yield for resolution step only
The sequence involves nitration at C4 (74.7% yield), selective reduction to 4-aminophthalimide (89.3%), cyclization to 5-fluoroisobenzofuran-1-one via the Schiemann reaction (68.9%), and final stereochemical resolution [7]. The bromination-methylation sequence installs the C3-methyl group before chiral separation. While this route avoids specialized enzymatic systems, the overall yield is limited to approximately 7.0% through the entire sequence, making it less efficient than biocatalytic approaches [7].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1